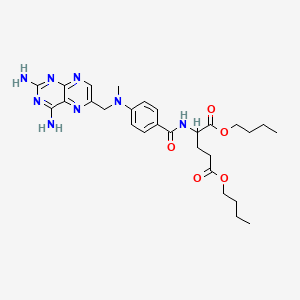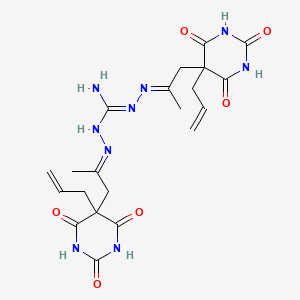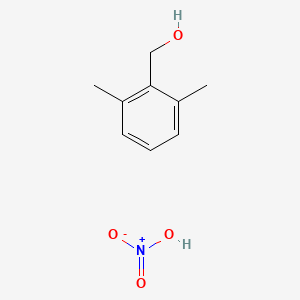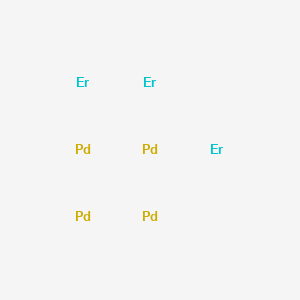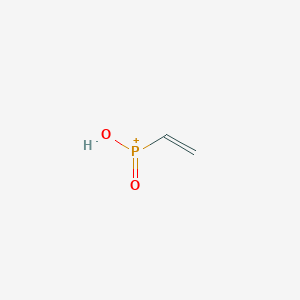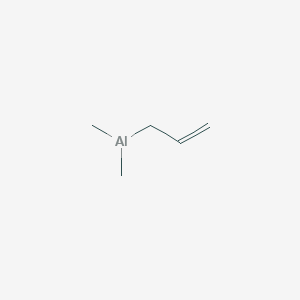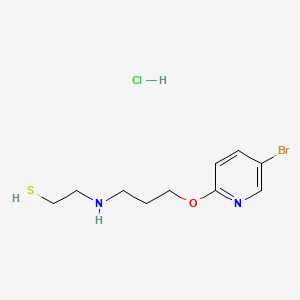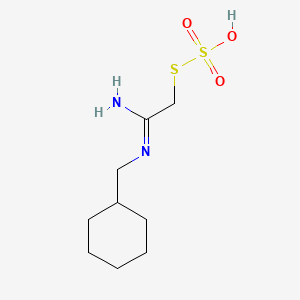
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane is an organic compound characterized by the presence of ethyl and isobutylthiolcarbamoyl groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane typically involves the reaction of ethylamine with isobutyl isothiocyanate in the presence of a suitable solvent, such as dichloromethane or toluene. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical probe to study thiol-related biological processes.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane involves its interaction with thiol groups in biological molecules. The compound can form covalent bonds with thiol groups, leading to the modulation of protein function and signaling pathways. This interaction can result in various biological effects, including antioxidant and anti-inflammatory activities.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-1,2-bis(isobutylthiolcarbamoyl)ethane
- N-Propyl-1,2-bis(isobutylthiolcarbamoyl)ethane
- N-Butyl-1,2-bis(isobutylthiolcarbamoyl)ethane
Uniqueness
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane is unique due to its specific ethyl and isobutylthiolcarbamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
51122-73-7 |
|---|---|
Fórmula molecular |
C14H28N2O2S2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
S-(2-methylpropyl) N-ethyl-N-[2-(2-methylpropylsulfanylcarbonylamino)ethyl]carbamothioate |
InChI |
InChI=1S/C14H28N2O2S2/c1-6-16(14(18)20-10-12(4)5)8-7-15-13(17)19-9-11(2)3/h11-12H,6-10H2,1-5H3,(H,15,17) |
Clave InChI |
PCNVGFGGUCULPT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCNC(=O)SCC(C)C)C(=O)SCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


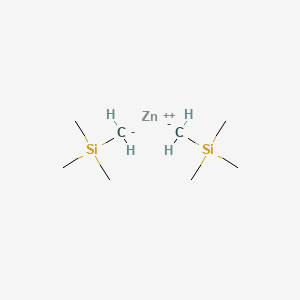

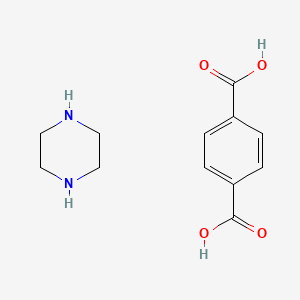
![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
